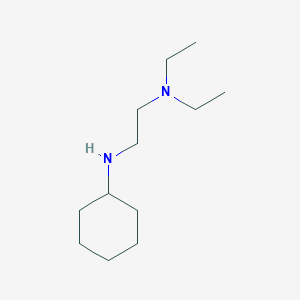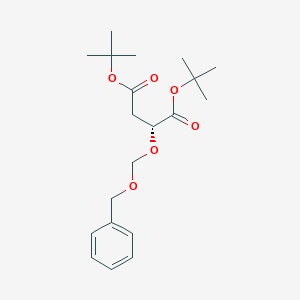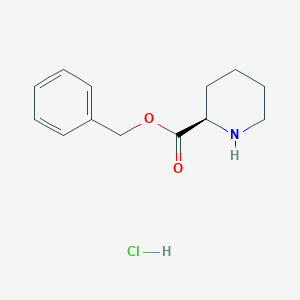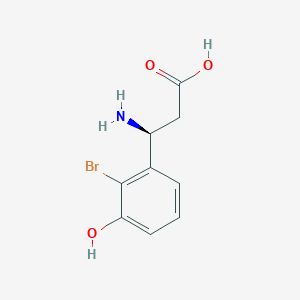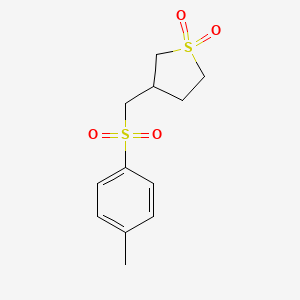
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C12H16O4S2 and a molecular weight of 288.38 g/mol . It is a derivative of tetrahydrothiophene, featuring a tosylmethyl group attached to the tetrahydrothiophene ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the tosylation of tetrahydrothiophene derivatives. One common method involves the reaction of tetrahydrothiophene with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tosylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can participate in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through various chemical pathways. The sulfone group can participate in nucleophilic addition and substitution reactions, while the tosylmethyl group can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyltetrahydrothiophene 1,1-dioxide: A similar compound with a methyl group instead of a tosylmethyl group.
Tetrahydrothiophene 1,1-dioxide: The parent compound without any substituents.
Uniqueness
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the tosylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other tetrahydrothiophene derivatives .
Propiedades
Fórmula molecular |
C12H16O4S2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)sulfonylmethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C12H16O4S2/c1-10-2-4-12(5-3-10)18(15,16)9-11-6-7-17(13,14)8-11/h2-5,11H,6-9H2,1H3 |
Clave InChI |
WMFMSJKWWKPFJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


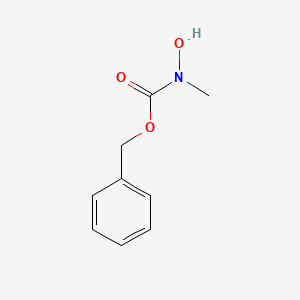
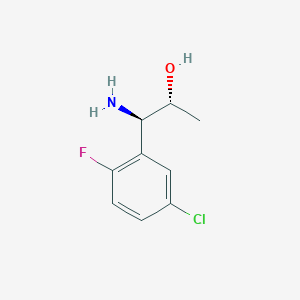

![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
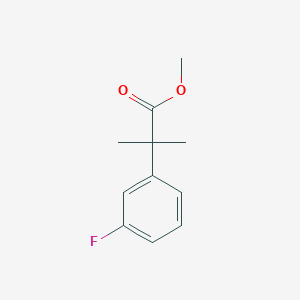
![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)

![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)
